molecular formula C12H8Cl2N2O B14286432 Phenol, 2,4-dichloro-6-(phenylazo)- CAS No. 139137-46-5

Phenol, 2,4-dichloro-6-(phenylazo)-

Cat. No.: B14286432
CAS No.: 139137-46-5
M. Wt: 267.11 g/mol
InChI Key: FHFMSTWPQINGGA-UHFFFAOYSA-N
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Description

Phenol, 2,4-dichloro-6-(phenylazo)- is an organic compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms and a phenylazo group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,4-dichloro-6-(phenylazo)- typically involves the diazotization of aniline derivatives followed by coupling with 2,4-dichlorophenol. The reaction conditions often include acidic environments and controlled temperatures to ensure the successful formation of the azo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-dichloro-6-(phenylazo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and azo compounds.

Scientific Research Applications

Phenol, 2,4-dichloro-6-(phenylazo)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2,4-dichloro-6-(phenylazo)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,4-dichloro-: Shares the dichlorophenol structure but lacks the azo group.

    Phenol, 4-(phenylazo)-: Contains the phenylazo group but lacks the dichloro substitution.

    Phenol, 2,4-dichloro-6-nitro-: Similar structure with a nitro group instead of the phenylazo group.

Uniqueness

Phenol, 2,4-dichloro-6-(phenylazo)- is unique due to the presence of both dichloro and phenylazo groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.

Properties

CAS No.

139137-46-5

Molecular Formula

C12H8Cl2N2O

Molecular Weight

267.11 g/mol

IUPAC Name

2,4-dichloro-6-phenyldiazenylphenol

InChI

InChI=1S/C12H8Cl2N2O/c13-8-6-10(14)12(17)11(7-8)16-15-9-4-2-1-3-5-9/h1-7,17H

InChI Key

FHFMSTWPQINGGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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